molecular formula C6H4BrNO2S B2888910 4-Bromo-2-nitrobenzene-1-thiol CAS No. 76209-02-4

4-Bromo-2-nitrobenzene-1-thiol

Cat. No.: B2888910
CAS No.: 76209-02-4
M. Wt: 234.07
InChI Key: AJQYWSYQGXVQBM-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzene-1-thiol is an organic compound with the molecular formula C6H4BrNO2S. It is a derivative of benzene, featuring a bromine atom, a nitro group, and a thiol group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom.

    Thiol Introduction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitrobenzene-1-thiol undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) at elevated temperatures.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Major Products:

    Phenolic Compounds: From nucleophilic substitution.

    Amines: From reduction of the nitro group.

    Disulfides or Sulfonic Acids: From oxidation of the thiol group.

Scientific Research Applications

4-Bromo-2-nitrobenzene-1-thiol is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions due to its reactive thiol group.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Bromo-1-nitrobenzene: Lacks the thiol group, making it less reactive in certain biological applications.

    2-Nitrothiophenol: Similar structure but without the bromine atom, affecting its reactivity and applications.

    4-Nitrothiophenol: Similar but lacks the bromine atom, influencing its chemical behavior.

Uniqueness: 4-Bromo-2-nitrobenzene-1-thiol is unique due to the presence of all three functional groups (bromine, nitro, and thiol) on the benzene ring, providing a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

4-bromo-2-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQYWSYQGXVQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76209-02-4
Record name 4-bromo-2-nitrobenzene-1-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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